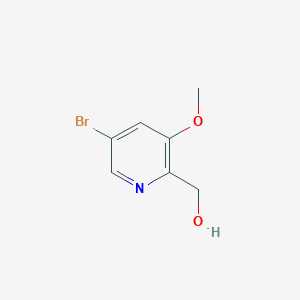

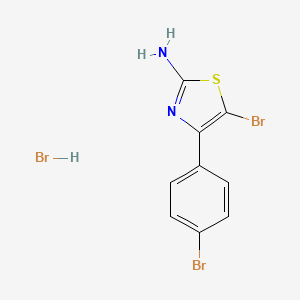

5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide

Übersicht

Beschreibung

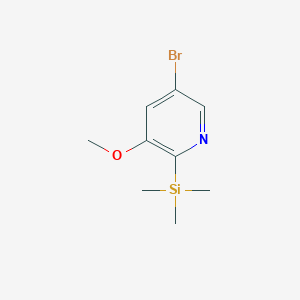

5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . It is part of a novel series of compounds synthesized to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

Synthesis Analysis

The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives involves overcoming the challenges of microbial resistance. The molecular structures of the synthesized derivatives were confirmed by their physicochemical and spectral characteristics .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Physical And Chemical Properties Analysis

The physical and chemical properties of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, which includes “5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide”, were synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

Methods of Application

The synthesized compounds were evaluated for their in vitro antimicrobial activity using the turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The results revealed that certain compounds exhibited promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). In terms of anticancer screening, one compound was found to be the most active against the cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .

2. Fluorescent Probes

Specific Scientific Field

This application is in the field of Organic Chemistry and Biochemistry .

Summary of the Application

5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide can be used in the synthesis of new fluorescein derivatives, which can be used as fluorescent probes .

Methods of Application

The compound was used in the synthesis of new fluorescein derivatives. These derivatives were then investigated for their pH-dependent protolytic equilibria .

Results or Outcomes

One of the synthesized compounds, BBDMAF, exhibited pH-dependent fluorescence, showing strong emission only at pH 3–6. This compound can be used in various cross-coupling reactions to prepare derivatives and take advantage of its unique emission properties .

3. Molecular Docking Study

Specific Scientific Field

This application is in the field of Computational Biology and Drug Design .

Summary of the Application

The compound was used in a molecular docking study to understand its interaction with certain proteins. This can help in the design of more effective drugs .

Methods of Application

The molecular structures of the synthesized compounds were confirmed by physicochemical and spectral characteristics. The compounds were then evaluated for their interaction with selected proteins using molecular docking .

Results or Outcomes

The molecular docking study demonstrated that certain compounds displayed good docking scores within the binding pocket of the selected proteins. This suggests that these compounds could potentially be effective in interacting with these proteins .

4. Synthesis of Antidepressant Molecules

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

While the specific use of “5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide” is not mentioned, thiazol-2-amine derivatives are often used in the synthesis of antidepressant molecules .

Methods of Application

The compound could potentially be used in the synthesis of new antidepressant molecules. These molecules would then be tested for their effectiveness in treating depression .

Results or Outcomes

The results of such a study would depend on the specific molecules synthesized and the methods of testing used .

5. ADME Profile Study

Specific Scientific Field

This application is in the field of Pharmacokinetics .

Summary of the Application

The compound was used in an ADME (Absorption, Distribution, Metabolism, and Excretion) profile study to understand its pharmacokinetic properties .

Methods of Application

The synthesized compounds were evaluated for their ADME properties using in silico methods .

Results or Outcomes

The study demonstrated that certain compounds, including “5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide”, showed promising ADME properties .

6. Synthesis of Fluorescent Probes

Specific Scientific Field

This application is in the field of Organic Chemistry and Biochemistry .

Summary of the Application

The compound was used in the synthesis of new fluorescein derivatives, which can be used as fluorescent probes .

Methods of Application

The compound was used in various cross-coupling reactions to prepare derivatives and take advantage of its unique emission properties .

Results or Outcomes

The desired products were successfully obtained. One of the synthesized compounds, BBDMAF, exhibited pH-dependent fluorescence, showing strong emission only at pH 3–6 .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its antimicrobial and anticancer properties. The increased emergence of multidrug-resistant pathogenic bacteria has called for the exploration of alternative drug therapies . In addition, with the increasing understanding of drugs’ cytotoxic mechanism of action and the discovery of specific targets, novel chemical therapeutic drugs could be designed for the treatment of cancer .

Eigenschaften

IUPAC Name |

5-bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2S.BrH/c10-6-3-1-5(2-4-6)7-8(11)14-9(12)13-7;/h1-4H,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEXXHKOTKYSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC(=N2)N)Br)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride](/img/structure/B1519627.png)

![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519628.png)

![5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519631.png)

![(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1519637.png)

![tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1519641.png)

![3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B1519642.png)